BenchChemオンラインストアへようこそ!

L 363851

Neurokinin receptor pharmacology Airway smooth muscle NK2 agonism

L‑363851 delivers epithelial‑independent NK2 agonism (EC50 3.2 nM), eliminating rightward potency shifts seen with NKA/NKB. With a PI hydrolysis EC50 of 36 µM, it maximizes signal‑to‑noise in phosphoinositide assays. CNS NK3 activity enables unique dual‑profile studies. A research‑grade peptide supplied at ≥98% purity with validated cold‑chain shipping. Confirm stock and quote today.

Molecular Formula C38H51N7O7S
Molecular Weight 749.9 g/mol
CAS No. 111608-31-2
Cat. No. B1673717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 363851
CAS111608-31-2
SynonymsL 363851;  L-363851;  L363851;  L-363,851;  L 363,851;  L363,851; 
Molecular FormulaC38H51N7O7S
Molecular Weight749.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C38H51N7O7S/c1-23(2)20-31(37(51)41-26(33(39)47)17-19-53-3)45-18-16-28(38(45)52)42-35(49)29(21-24-10-6-4-7-11-24)44-36(50)30(22-25-12-8-5-9-13-25)43-34(48)27-14-15-32(46)40-27/h4-13,23,26-31H,14-22H2,1-3H3,(H2,39,47)(H,40,46)(H,41,51)(H,42,49)(H,43,48)(H,44,50)/t26-,27-,28+,29-,30-,31-/m0/s1
InChIKeyJABZRBSUMJHDOL-IFZIZQFBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-363851 (CAS 111608-31-2): Chemical Identity, Pharmacological Class, and Research-Grade Procurement Specifications


L-363851, a synthetic peptide analog formally designated (2S)-N-[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide and registered under CAS Number 111608-31-2, is a neurokinin (tachykinin) receptor agonist primarily characterized as a selective NK2 receptor agonist [1]. The compound exhibits a molecular formula of C38H51N7O7S and a molecular weight of 749.93 g/mol, and is supplied as a research-grade solid requiring storage at -20°C for long-term stability . Its pharmacological activity is distinguished by a contractile EC50 of 3.2 nM in guinea pig tracheal smooth muscle devoid of epithelium, establishing its potency relative to endogenous tachykinins [1].

Why Generic Substitution with Other Neurokinin Agonists or In-Class Peptides Fails: Differentiated Receptor Selectivity and Epithelial Independence of L-363851 (111608-31-2)


L-363851 (111608-31-2) cannot be interchanged with other neurokinin receptor agonists such as substance P, neurokinin A (NKA), neurokinin B (NKB), or alternative NK2-preferring agonists due to its unique combination of selective NK2 receptor agonism and functional epithelial independence [1]. Unlike endogenous tachykinins that exhibit varying degrees of NK1/NK2 cross-reactivity and significant potency shifts in the presence of airway epithelium, L-363851 demonstrates an EC50 of 3.2 nM for tracheal smooth muscle contraction that remains statistically unaltered by the presence of epithelium [1]. This distinct profile precludes direct substitution with NKA (EC50 1.0 nM but 9-fold epithelial rightward shift) or NKB (EC50 7.5 nM with 5-fold epithelial rightward shift), making L-363851 the preferred tool for dissecting NK2-mediated responses in complex tissue environments [1].

Quantitative Comparative Evidence: L-363851 (111608-31-2) vs. Endogenous Tachykinins and Synthetic Analogs


NK2-Selective Tracheal Smooth Muscle Contraction: L-363851 vs. Neurokinin A, Neurokinin B, and Substance P

L-363851 is a selective NK2 receptor agonist with an EC50 of 3.2 nM for inducing contraction in guinea pig tracheal smooth muscle devoid of epithelium. In direct head-to-head comparison, the potency rank order was NKA (EC50 1.0 nM) > L-363851 (EC50 3.2 nM) > NKB (EC50 7.5 nM) > SP (EC50 120 nM) [1]. Unlike NKA and NKB, the concentration-response curve for L-363851 was not significantly shifted by the presence of epithelium, indicating NK2-selective action independent of epithelial relaxant factor release [1].

Neurokinin receptor pharmacology Airway smooth muscle NK2 agonism

Epithelium-Insensitive NK2 Agonism: L-363851 vs. Neurokinin A and Neurokinin B

The concentration-response curve for L-363851 was not significantly shifted in the presence of epithelium, whereas NKA exhibited a 9-fold rightward shift and NKB exhibited a 5-fold rightward shift [1]. This differential sensitivity suggests that L-363851's NK2-selective activation does not trigger epithelial release of relaxant factor, in contrast to NKA and NKB which likely engage NK1 receptors on epithelial cells [1].

Epithelial modulation Tachykinin pharmacology Airway physiology

Phosphoinositide Hydrolysis Coupling: L-363851 vs. Neurokinin A and Neurokinin B

L-363851 stimulated phosphoinositide hydrolysis in guinea pig tracheal smooth muscle with an EC50 of 36 µM, ranking it as the most potent among the tested tachykinins for this second messenger response. The potency order was L-363851 (EC50 36 µM) > NKA (EC50 44 µM) > NKB (EC50 59 µM) > SP (EC50 22 µM) [1]. This differential potency profile supports the classification of L-363851 as an NK2-preferring agonist whose contractile efficacy is coupled to phosphoinositide turnover.

Signal transduction Phosphoinositide turnover Second messenger systems

Predicted Human Pharmacokinetic Profile: L-363851 in Silico Parameters

In silico pharmacokinetic modeling predicts that L-363851 exhibits 68.9% human intestinal absorption and a volume of distribution (VDss) of 1.8 L/kg [1]. The compound is predicted not to be a substrate for CYP2D6 or CYP3A4, nor an inhibitor of major CYP isoforms except CYP2C19 (predicted inhibitor) [1]. No hepatotoxicity is predicted [1]. While these values are computational predictions and not empirically measured, they provide a baseline for comparison against other peptide-based neurokinin ligands.

ADME prediction In silico pharmacokinetics Oral absorption

NK3 Agonist Behavioral Profile: L-363851 vs. Senktide and Endogenous Tachykinins

Following intracisternal administration in mice, L-363851 (referred to as L-363,851) elicited serotonin-mediated behaviors including head twitches, reciprocal forepaw treading, and hindlimb splaying, a profile qualitatively similar to the selective NK3 agonist senktide [1]. In contrast, substance P, neurokinin A, and eledoisin failed to elicit these behaviors [1]. This suggests that L-363851 may exhibit functional NK3 agonist activity in the CNS distinct from its peripheral NK2-selective profile.

Behavioral pharmacology Serotonin syndrome NK3 receptor agonism

Defined Research and Industrial Application Scenarios for L-363851 (111608-31-2) Based on Quantitative Differentiation


NK2 Receptor Pharmacology in Airway Smooth Muscle Preparations

L-363851 is the preferred NK2 receptor agonist for ex vivo contractility studies in guinea pig tracheal smooth muscle where epithelial independence is critical. Its EC50 of 3.2 nM and lack of significant rightward shift in epithelium-intact preparations enables clean NK2-mediated response curves without the confounding relaxant factor release seen with NKA (9-fold shift) or NKB (5-fold shift) [1]. This makes L-363851 the gold standard tool for dissecting NK2 receptor function in airway physiology research.

Phosphoinositide Signaling Pathway Analysis in Smooth Muscle

For studies investigating tachykinin receptor coupling to phospholipase C and phosphoinositide turnover, L-363851 provides the most potent stimulus among tested tachykinins (EC50 36 µM for PI hydrolysis, compared to 44 µM for NKA and 59 µM for NKB) [1]. Researchers quantifying [3H]inositol phosphate accumulation in airway smooth muscle should select L-363851 to maximize signal-to-noise ratio and reduce required compound quantities.

NK3 Receptor-Mediated Central Behavioral Pharmacology

When central NK3 receptor activation is required for behavioral studies, L-363851 elicits serotonin syndrome-like behaviors (head twitches, forepaw treading, hindlimb splaying) comparable to the selective NK3 agonist senktide, while substance P and NKA fail to produce these effects [3]. This CNS activity profile, combined with its peripheral NK2 selectivity, makes L-363851 a unique dual-profile tool for studies exploring neurokinin receptor cross-talk.

In Vivo Pharmacokinetic and Formulation Feasibility Assessment

In silico ADME predictions indicate moderate human intestinal absorption (68.9%) and a volume of distribution of 1.8 L/kg, with minimal predicted CYP450 interactions except for CYP2C19 inhibition [2]. These computational parameters support the use of L-363851 in early-stage in vivo formulation development and dose-range finding studies, though empirical validation is required. The predicted data guides solvent selection (DMSO stock with PEG300/Tween 80 dilution recommended) for parenteral administration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 363851

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.